Myelin Basic Protein (MBP) (68-82), guinea pig
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Overview
Description
Myelin Basic Protein (MBP) (68-82), guinea pig, is a fragment of the larger myelin basic protein, which is a crucial component of the myelin sheath in the central nervous system. This specific fragment, consisting of amino acids 68 to 82, is often used in scientific research to study autoimmune diseases like multiple sclerosis, where the immune system mistakenly attacks the myelin sheath.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Myelin Basic Protein (MBP) (68-82), guinea pig, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to attach.
Cleavage: The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).
Industrial Production Methods
While SPPS is the primary method for laboratory-scale synthesis, industrial production may involve more automated and large-scale peptide synthesizers to produce larger quantities. The principles remain the same, but the scale and automation level are increased to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Myelin Basic Protein (MBP) (68-82), guinea pig, can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis techniques.
Major Products Formed
The major products formed depend on the specific reactions. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Myelin Basic Protein (MBP) (68-82), guinea pig, has several scientific research applications:
Immunology: Used to study autoimmune diseases like multiple sclerosis by inducing experimental autoimmune encephalomyelitis in animal models.
Neuroscience: Helps in understanding the role of myelin in the central nervous system and the effects of demyelination.
Drug Development: Serves as a target for developing therapies aimed at modulating immune responses in autoimmune diseases.
Biochemistry: Used to study protein-protein and protein-lipid interactions within the myelin sheath.
Mechanism of Action
Myelin Basic Protein (MBP) (68-82), guinea pig, exerts its effects by interacting with immune cells. It is recognized by T-lymphocytes, leading to their activation and proliferation. This interaction is crucial in the study of autoimmune responses, as it mimics the pathological process seen in diseases like multiple sclerosis. The peptide binds to several polyanionic proteins such as tubulin, actin, clathrin, and Ca2±calmodulin, and negatively charged lipids on the cytosolic surface of oligodendrocyte membranes, playing a role in the adhesion of these surfaces in the multilayered myelin sheath .
Comparison with Similar Compounds
Similar Compounds
Human Myelin Basic Protein (104-118): Another fragment of myelin basic protein used in similar research applications.
Bovine Myelin Basic Protein (68-84): A similar fragment from bovine sources used for comparative studies.
Uniqueness
Myelin Basic Protein (MBP) (68-82), guinea pig, is unique due to its specific amino acid sequence and its use in guinea pig models. It provides a distinct model for studying autoimmune responses and myelin-related processes, offering insights that may differ from those obtained using human or bovine fragments.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H113N23O28/c1-33(2)25-44(90-65(116)46(30-95)82-54(103)29-81-57(108)36(73)26-34-10-12-35(98)13-11-34)69(120)94-24-6-9-49(94)68(119)88-41(16-20-52(76)101)61(112)83-37(7-3-4-22-72)58(109)92-47(31-96)66(117)86-39(14-18-50(74)99)60(111)84-38(8-5-23-80-71(78)79)59(110)93-48(32-97)67(118)87-40(15-19-51(75)100)62(113)89-43(28-56(106)107)64(115)85-42(17-21-55(104)105)63(114)91-45(70(121)122)27-53(77)102/h10-13,33,36-49,95-98H,3-9,14-32,72-73H2,1-2H3,(H2,74,99)(H2,75,100)(H2,76,101)(H2,77,102)(H,81,108)(H,82,103)(H,83,112)(H,84,111)(H,85,115)(H,86,117)(H,87,118)(H,88,119)(H,89,113)(H,90,116)(H,91,114)(H,92,109)(H,93,110)(H,104,105)(H,106,107)(H,121,122)(H4,78,79,80)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVJYNCPHLNVSO-OXKPGLRSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H113N23O28 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1736.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.